
1,3-Cyclohexanedimethanol
Vue d'ensemble
Description
1,3-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is commonly used in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedimethanol can be synthesized through several methods. One common route involves the hydrogenation of dimethyl terephthalate in the presence of a catalyst such as ruthenium, platinum, and tin (Ru5PtSn). This process converts dimethyl terephthalate into this compound under specific conditions of temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl terephthalate or similar esters. The process is optimized to achieve high yields and purity, ensuring the compound is suitable for use in various applications, particularly in the polymer industry .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclohexanedimethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.
Reduction: It can be reduced to form cyclohexanediol.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Cyclohexanedicarboxylic acid.
Reduction: Cyclohexanediol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Cyclohexanedimethanol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of materials with desirable mechanical and thermal properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable polymers.
Medicine: Research is ongoing into its use in biodegradable polymers for medical implants and controlled drug release systems.
Industry: It is a key component in the production of high-performance resins and coatings, providing durability and resistance to environmental factors
Mécanisme D'action
The mechanism by which 1,3-Cyclohexanedimethanol exerts its effects largely depends on its application. In polymer chemistry, the hydroxyl groups of this compound react with carboxylic acids or isocyanates to form ester or urethane linkages, respectively. These reactions lead to the formation of long polymer chains with specific properties tailored to their intended use .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on the 1 and 4 positions, leading to different physical and chemical properties.
Cyclohexanediol: Contains two hydroxyl groups but lacks the methylene bridges, resulting in different reactivity and applications.
Cyclohexanedicarboxylic acid: An oxidized form of 1,3-Cyclohexanedimethanol, used in different types of polymer synthesis.
Uniqueness: this compound is unique due to its specific placement of hydroxyl groups, which allows for the formation of polymers with distinct mechanical and thermal properties. Its ability to form both cis and trans isomers adds to its versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
[3-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFFPXRDZKBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871047 | |
| Record name | 1,3-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3971-28-6 | |
| Record name | 1,3-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


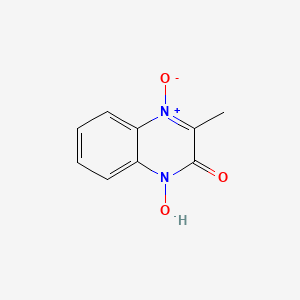




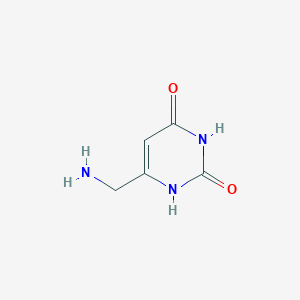
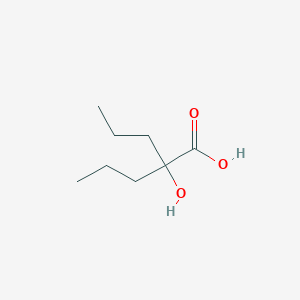
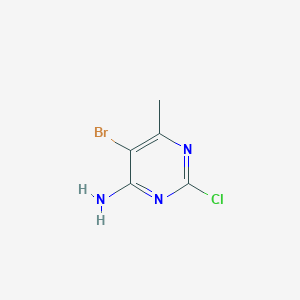
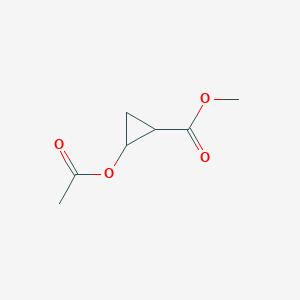

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)

![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)
